molecular formula C4H8Na2O6S4 B1670654 ジメスナ CAS No. 16208-51-8

ジメスナ

カタログ番号: B1670654
CAS番号: 16208-51-8
分子量: 326.4 g/mol
InChIキー: KQYGMURBTJPBPQ-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Uroprotection in Chemotherapy

Dimesna is primarily used to prevent hemorrhagic cystitis in patients receiving ifosfamide and cyclophosphamide. The following table summarizes its clinical applications:

Application Details
Indication Prophylaxis against ifosfamide-induced hemorrhagic cystitis
Dosage Typically administered as a 130 mg/kg intravenous infusion
Mechanism Detoxifies acrolein in the bladder
Clinical Studies Demonstrated efficacy in reducing incidence rates of cystitis

Off-Label Uses

Beyond its primary indication, dimesna has been explored for various off-label applications:

  • Cholesteatoma Management : Used in chemically-assisted dissection of recurrent cholesteatoma.
  • Post-Transplantation Care : Reduces BK viruria incidence following cyclophosphamide treatment.
  • Pain Management : Administered via epidural injection for chronic pain conditions related to failed back surgery syndrome .

Pharmacokinetics

Understanding the pharmacokinetics of dimesna is crucial for optimizing its therapeutic use. A study examining the pharmacokinetics of mesna and dimesna reported the following key findings:

  • Half-Life : The elimination half-life for mesna is approximately 0.36 hours, while dimesna has a longer half-life of about 1.17 hours .
  • Urinary Excretion : Patients receiving dimesna excreted less than 50% of the amount compared to those without complications from hemorrhagic cystitis .

Case Studies

Several case studies illustrate the effectiveness of dimesna in clinical settings:

  • Case Study on Hemorrhagic Cystitis Prevention :
    • A cohort study involving patients undergoing high-dose chemotherapy demonstrated that those treated with dimesna had a significantly lower incidence of hemorrhagic cystitis compared to control groups not receiving uroprotection.
  • Dimesna in Pediatric Patients :
    • In pediatric oncology, dimesna was successfully employed to manage chemotherapy-induced bladder toxicity, showcasing its safety and efficacy in younger populations.

作用機序

ジメスルファンは、いくつかのメカニズムを通じてその効果を発揮します。

類似の化合物との比較

類似の化合物

ジメスルファンの独自性

ジメスルファンは、MESNAに容易に還元できる安定なジスルフィドダイマーを形成できる点がユニークです。これにより、活性チオール化合物の持続的な放出が可能になります。 この特性により、ジメスルファンは、化学療法薬の副作用を長期にわたって軽減する上で特に効果的です .

生化学分析

Biochemical Properties

Dimesna undergoes thiol–disulfide exchange with thiolate anion-forming sulfhydryl groups via a two-step S_N2 reaction . This is similar to endogenous intracellular disulfides. The enzymes of the thioredoxin system can reduce Dimesna .

Cellular Effects

Dimesna is under clinical development for the treatment of relapsed non-small cell lung cancer . It acts by targeting thioredoxin and glutaredoxin systems . In combination with metabolites of ifosfamide or cyclophosphamide, it has been studied for its effects on thymidine incorporation, uridine incorporation, or total protein in renal tubular cell line LLC-PK1 .

Molecular Mechanism

Dimesna undergoes a chemical reduction to its constituent mesna moieties . This reduction is essential for its mitigation of nephrotoxicity associated with cisplatin and ifosfamide anticancer therapies . The reduction of Dimesna involves both enzymatic and non-enzymatic mechanisms .

Temporal Effects in Laboratory Settings

The stability of Dimesna has been studied in laboratory settings . Over time, a significant decrease in Dimesna concentration was observed, indicating its instability . The presence of Dimesna’s dimer was detected on day 0 and its concentration increased over time .

Dosage Effects in Animal Models

They allow scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

Dimesna is considered to be a metabolite of Mesna . It undergoes thiol–disulfide exchange with thiolate anion-forming sulfhydryl groups via a two-step S_N2 reaction . This is similar to endogenous intracellular disulfides .

Transport and Distribution

Dimesna is transported and distributed within cells and tissues . It undergoes no hepatic reduction and is known for kidney selectivity . Significant accumulation of Mesna was observed following perfusion of isolated rat kidney with Dimesna .

Subcellular Localization

Rna localization is a prevalent mechanism used in a variety of cell types in animal development . It gives precise and efficient control over the translation process .

準備方法

合成経路と反応条件

ジメスルファンの合成には、2-メルカプトエタンスルホン酸ナトリウム(MESNA)を酸化してジスルフィドホモダイマーを形成することが含まれます . このプロセスは、過酸化水素やヨウ素などの酸化剤を使用した化学酸化など、さまざまな方法で実現できます。 反応条件は通常、MESNAのジメスルファンへの完全な変換を確実にするために、pHと温度が制御された水溶液を伴います .

工業生産方法

ジメスルファンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、大きな反応器を使用し、反応条件を正確に制御して、最終製品の収率と純度が高くなるようにすることが含まれます。 生産プロセスには、結晶化やろ過などの精製工程も含まれ、不純物を除去します .

化学反応解析

反応の種類

ジメスルファンは、以下を含むいくつかの種類の化学反応を受けます。

一般的な試薬と条件

    還元: 一般的な還元剤には、ジチオスレイトール(DTT)およびトリス(2-カルボキシエチル)ホスフィン(TCEP)が含まれます。

    チオール-ジスルフィド交換: この反応は、システインやグルタチオンなどのチオール含有化合物の存在下で起こります。

形成される主な生成物

科学研究への応用

ジメスルファンには、以下を含むいくつかの科学研究への応用があります。

化学反応の分析

Types of Reactions

DIMESNA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

    Thiol-Disulfide Exchange: This reaction can occur in the presence of thiol-containing compounds such as cysteine or glutathione.

Major Products Formed

類似化合物との比較

Similar Compounds

Uniqueness of DIMESNA

DIMESNA is unique in its ability to form a stable disulfide dimer that can be readily reduced to MESNA, providing a sustained release of the active thiol compound. This property makes DIMESNA particularly effective in mitigating the side effects of chemotherapeutic agents over an extended period .

生物活性

Dimesna (BNP-7787) is a synthetic derivative of dithio-ethane sulfonate, primarily known for its uroprotective properties . It is utilized in clinical settings to mitigate the urotoxicity associated with certain chemotherapeutic agents, particularly cyclophosphamide. This article reviews the biological activity of Dimesna, highlighting its mechanisms, efficacy in various clinical applications, and relevant research findings.

  • Chemical Formula : C₄H₈Na₂O₆S₄
  • Molecular Weight : 326.34 g/mol
  • CAS Number : 16208-51-8
  • SMILES Notation : [O-]S(=O)(=O)CCSSCCS(=O)(=O)[O-].[Na+].[Na+]

Dimesna functions primarily by acting as a scavenger of toxic metabolites , particularly acrolein, which is a byproduct of cyclophosphamide metabolism. By neutralizing these harmful compounds, Dimesna helps to protect the urothelium from damage, thereby reducing the incidence of hemorrhagic cystitis and other related complications.

Uroprotection in Chemotherapy

Dimesna is most prominently used as a uroprotective agent in patients receiving cyclophosphamide. Research indicates that Dimesna significantly reduces the risk of urotoxicity associated with this chemotherapy drug.

  • A study demonstrated that Dimesna effectively decreased the mutagenicity of cyclophosphamide metabolites in vivo, suggesting a protective effect against genotoxicity .

Surgical Applications

Dimesna has also been evaluated in surgical contexts, particularly in otology. It has been shown to enhance surgical outcomes in cholesteatoma surgeries by reducing residual disease rates.

  • In a retrospective study involving 141 patients undergoing cholesteatoma surgery, those who received intraoperative Dimesna had significantly lower rates of residual cholesteatoma compared to those who did not receive it (p < 0.05) .

Pharmacokinetics

A pharmacokinetic study examined both Mesna and Dimesna in patients undergoing bone marrow transplantation. It was found that Dimesna has distinct pharmacokinetic properties compared to its parent compound, Mesna, influencing its therapeutic application .

Case Studies

  • Cholesteatoma Surgery :
    • In a cohort of children undergoing mastoidectomy for chronic cholesteatomatous otitis media, the use of Dimesna was associated with significantly lower recurrence rates of cholesteatoma (p < 0.0001). However, there was a noted increase in complications such as meatoplasty stenosis within the Dimesna group (p = 0.049) which warrants further investigation .
  • Genotoxicity Reduction :
    • A study focusing on genotoxicity revealed that while Mesna did not reduce the mutagenicity of cyclophosphamide metabolites directly, it did lower the yield of mutagens excreted in urine when administered alongside cyclophosphamide .

Summary Table of Findings

Study FocusKey FindingsReference
UroprotectionReduced urotoxicity from cyclophosphamide
Cholesteatoma SurgeryLower residual rates with intraoperative Dimesna
PharmacokineticsDistinct pharmacokinetics compared to Mesna
GenotoxicityLower mutagen yield in urine with Dimesna

特性

IUPAC Name

disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYGMURBTJPBPQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Na2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

45127-11-5 (Parent)
Record name Dimesna [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6066024
Record name Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16208-51-8
Record name Dimesna [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, 2,2'-dithiobis-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimesna
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMESNA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230R951Y4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The ongoing S-acetyl-2-mercaptoethane sulfonic acid, sodium salt (20 g) is dissolved in water and added 1N sodium hydroxide to adjust the pH to 9.0. The reaction mixture is the then stirred while bubbling oxygen for 48 hours. The aqueous portion is then concentrated and crystallized out the product directly. Yield is found to be 80%. The product is characterized by NMR and corroborated the structure with the authentic sample.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimesna
Reactant of Route 2
Reactant of Route 2
Dimesna
Reactant of Route 3
Reactant of Route 3
Dimesna
Reactant of Route 4
Dimesna
Reactant of Route 5
Reactant of Route 5
Dimesna
Reactant of Route 6
Dimesna

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。